2-amino-4-(1,3-benzodioxol-5-yl)-1-{4-nitro-2-methylphenyl}-3-(4-methoxybenzoyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
2-amino-4-(1,3-benzodioxol-5-yl)-1-{4-nitro-2-methylphenyl}-3-(4-methoxybenzoyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-1-{4-nitro-2-methylphenyl}-3-(4-methoxybenzoyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the benzodioxole, nitrophenyl, methoxybenzoyl, and dimethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the amino and methoxy groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Condensation: The compound can participate in condensation reactions, forming larger molecules by combining with other compounds, often using acid or base catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound .
Scientific Research Applications
2-amino-4-(1,3-benzodioxol-5-yl)-1-{4-nitro-2-methylphenyl}-3-(4-methoxybenzoyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-1-{4-nitro-2-methylphenyl}-3-(4-methoxybenzoyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-amino-4-(1,3-benzodioxol-5-yl)-1-{4-nitro-2-methylphenyl}-3-(4-methoxybenzoyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in the substituents attached to the ring, leading to variations in their chemical properties and applications.
Benzodioxole derivatives: These compounds contain the benzodioxole moiety and are used in various chemical and biological applications.
Nitrophenyl derivatives: These compounds feature the nitrophenyl group and are known for their reactivity and use in the synthesis of other organic molecules.
Properties
Molecular Formula |
C33H31N3O7 |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(3E)-4-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-2-imino-7,7-dimethyl-1-(2-methyl-4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H31N3O7/c1-18-13-21(36(39)40)8-11-23(18)35-24-15-33(2,3)16-25(37)29(24)28(20-7-12-26-27(14-20)43-17-42-26)30(32(35)34)31(38)19-5-9-22(41-4)10-6-19/h5-14,28,34,38H,15-17H2,1-4H3/b31-30+,34-32? |
InChI Key |
QRQAZAROQOZLTB-NBEKTRCKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C3=C(C(/C(=C(/C4=CC=C(C=C4)OC)\O)/C2=N)C5=CC6=C(C=C5)OCO6)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C3=C(C(C(=C(C4=CC=C(C=C4)OC)O)C2=N)C5=CC6=C(C=C5)OCO6)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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